Daphnane
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Overview
Description
Daphnane is a tetracyclic terpene alkaloid and the parent compound of the this compound subgroup of the squalene-derived Daphniphyllium alkaloids. It is a diterpene alkaloid and a terpene alkaloid fundamental parent.
Scientific Research Applications
Daphnane Orthoesters and Biological Activities
This compound orthoesters, derived from traditional Western, Chinese, and African plant remedies, are significant for their various biological activities. They are instrumental in studying processes like tumor promotion, apoptosis, neurotrophism, and VR1 activation. The occurrence, biological activity, and molecular pharmacology of these compounds have been extensively reviewed (He et al., 2002).
Gateway Synthesis and Biological Activities
The this compound diterpene orthoesters, due to their potent biological activities and complex structures, have been the focus of gateway synthesis strategies. These strategies provide access to both natural and non-natural this compound congeners. Protein kinase C has been identified as a cellular target for these compounds, and their effectiveness against human lung and leukemia cell lines has been evaluated (Wender et al., 2011).
Structural Diversity and Bioactivity
This compound-type diterpenoids, mainly found in Thymelaeaceae and Euphorbiaceae families, show significant structural diversity and bioactivity. These compounds, featuring a 5/7/6-tricyclic ring system, exhibit anti-HIV, anti-cancer, anti-leukemic, neurotrophic, pesticidal, and cytotoxic effects (Jin et al., 2019).
Anti-HIV Macrocyclic this compound Orthoesters
Research focusing on macrocyclic this compound orthoesters (MDOs) has highlighted their potential in HIV treatment strategies like "Shock and Kill". Investigations into the chemical composition of plants like Wikstroemia ligustrina have led to the isolation of this compound diterpenoids with potent anti-HIV activity (Otsuki et al., 2021).
Synthetic Approaches to this compound and Tigliane Diterpenes
Synthetic studies have been conducted on this compound and tigliane diterpenes, tracing back to aromatic precursors. These efforts have led to the development of strategies to create complex 5,7,6-fused tricyclic ring systems, which are key to understanding the this compound structure and function (Brill et al., 2019).
Properties
Molecular Formula |
C22H37N |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(1S,2S,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-2-propyl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecane |
InChI |
InChI=1S/C22H37N/c1-5-10-22-18-7-6-11-21(18)13-8-16-14-23(21)19(22)17(15(2)3)9-12-20(16,22)4/h15-19H,5-14H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-/m1/s1 |
InChI Key |
CGPFADLKIPZYRE-OWLUANBVSA-N |
Isomeric SMILES |
CCC[C@]12[C@@H]3CCC[C@@]34CC[C@H]5[C@@]1(CC[C@@H]([C@@H]2N4C5)C(C)C)C |
SMILES |
CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C |
Canonical SMILES |
CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C |
Synonyms |
1alpha-alkyldaphnane 5-phenyl-2,4-pentadionate daphnetoxin daphnane mezerein tigliane-daphnane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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